

# An In-depth Technical Guide to the Physicochemical Properties of C21H19ClFN3O3S

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## Compound of Interest

Compound Name: C21H19ClFN3O3S

Cat. No.: B12632252

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Disclaimer: As of October 2025, a comprehensive search of public chemical databases and scientific literature did not yield any specific information for a compound with the molecular formula **C21H19ClFN3O3S**. This suggests that this compound is either novel, not widely studied, or the molecular formula is represented differently in available literature.

Therefore, this guide has been developed to serve as a comprehensive template for the physicochemical characterization of a novel drug candidate. To illustrate the data presentation and experimental methodologies, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (C17H14F3N3O2S) has been selected as a representative example due to its structural complexity involving heteroatoms present in the requested formula. The principles and protocols outlined herein are broadly applicable to the characterization of new chemical entities.

## Introduction to Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory discovery to a marketed drug is a long and complex process. A thorough understanding of a compound's physicochemical properties is fundamental to this process. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety. Key physicochemical parameters include solubility, lipophilicity ( $\log P/\log D$ ), ionization

constant (pKa), and melting point. Early and accurate determination of these properties is crucial for lead optimization and for mitigating potential developmental challenges.

## Physicochemical Properties of the Exemplar Compound: Celecoxib

The following tables summarize the experimentally determined and computationally predicted physicochemical properties of Celecoxib.

**Table 1: Identification and Structural Information for Celecoxib**

Identifier	Value	Source
IUPAC Name	4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide	[1]
Molecular Formula	C17H14F3N3O2S	[1][2]
Molecular Weight	381.37 g/mol	[2]
CAS Number	169590-42-5	[3]
Appearance	White to off-white crystalline powder	[2]

**Table 2: Key Physicochemical Data for Celecoxib**

Property	Value	Method	Source
Melting Point (°C)	157 - 159	Capillary Method	[1][2][3]
Aqueous Solubility	Insoluble in water	Shake-Flask	[2][3]
logP	3.53	Experimental	[1]
pKa	Not specified (Celecoxib is a neutral molecule)	N/A	

## Experimental Protocols

The following are detailed, standardized methodologies for the determination of key physicochemical properties, applicable to novel compounds like **C21H19ClFN3O3S**.

### Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[\[4\]](#)[\[5\]](#)

- Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer solution) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
- Apparatus:
  - Analytical balance
  - Vials with screw caps
  - Constant temperature shaker or incubator
  - Centrifuge
  - Filtration apparatus (e.g., syringe filters)
  - Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Procedure:
  - Add an excess amount of the test compound to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
  - Add a known volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

- Seal the vials and place them in a shaker set to a constant temperature (typically 25 °C or 37 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[\[4\]](#)  
[\[5\]](#)
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.
- Quantify the concentration of the compound in the clear, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.
- The experiment should be performed in triplicate to ensure reproducibility.

## Determination of Lipophilicity (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.[\[6\]](#)[\[7\]](#)

- Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer), at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
- Apparatus:
  - Glass vials with screw caps
  - Mechanical shaker
  - Centrifuge
  - Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Procedure:

- Prepare mutually saturated solutions of n-octanol and the aqueous phase (e.g., pH 7.4 buffer) by shaking them together for 24 hours and then allowing the phases to separate.[8]
- Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).
- Add a known volume of the second phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected logP value.[8]
- Seal the vial and shake it gently for a period sufficient to reach equilibrium (e.g., 1-2 hours).
- After shaking, centrifuge the vial to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from each phase for analysis.
- Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
- Calculate the partition coefficient (P) as  $P = [\text{Concentration in octanol}] / [\text{Concentration in aqueous phase}]$ .
- The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.

## Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter for understanding a drug's solubility and absorption at different physiological pH values.[9][10]

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. titrant volume curve is used to determine the pKa. The pKa corresponds to the pH at the half-equivalence point.[9][11]

- Apparatus:
  - Potentiometer with a pH electrode
  - Burette
  - Stirrer
  - Titration vessel
  - Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
- Procedure:
  - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[12\]](#)
  - Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). A constant ionic strength is maintained, for example, with 0.15 M KCl.[\[12\]](#)
  - Place the solution in the titration vessel and immerse the pH electrode and the tip of the burette.
  - If the compound is an acid, titrate with a standardized base. If it is a base, titrate with a standardized acid.
  - Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
  - Continue the titration past the equivalence point.
  - Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point of minimum slope on the titration curve.
  - Perform at least three replicate titrations.[\[12\]](#)

## Determination of Melting Point (Capillary Method)

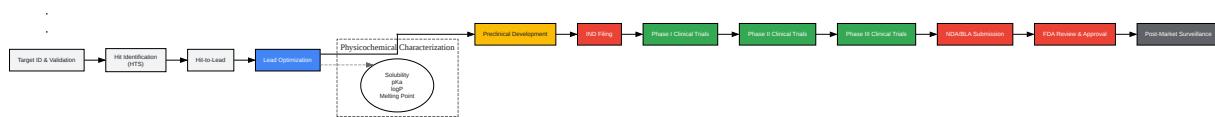
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range and is a useful indicator of purity.[13]

- Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
- Apparatus:
  - Melting point apparatus with a heating block and a thermometer or digital temperature sensor
  - Glass capillary tubes (sealed at one end)
  - Mortar and pestle
- Procedure:
  - Ensure the sample is completely dry and finely powdered using a mortar and pestle.[14]
  - Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14][15]
  - Place the capillary tube in the heating block of the melting point apparatus.
  - Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
  - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[14][16]
  - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.
  - For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
  - Perform the measurement in triplicate.

## Mandatory Visualizations

## Drug Discovery and Development Workflow

The following diagram illustrates the typical workflow in drug discovery and development, highlighting the importance of early physicochemical characterization.



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Caption: A generalized workflow for drug discovery and development.

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